2-butylbenzofuran-5-amine Hydrochloride
Overview
Description
2-butylbenzofuran-5-amine Hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Fate of Similar Compounds
Studies have explored the occurrence, fate, and behavior of various compounds in aquatic environments, highlighting their widespread presence due to industrial and consumer product usage. For instance, parabens, which share a common theme of environmental persistence and potential endocrine-disrupting effects with many heterocyclic compounds, have been extensively studied for their behavior and degradation in water bodies. Research indicates that despite wastewater treatment processes, such compounds remain detectable in effluents and can accumulate in aquatic ecosystems, raising concerns about their long-term environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt].
Biochemical Reactivity and Potential Applications
The reactivity of saturated C-H bonds with metalloporphyrin catalysts provides insights into the potential chemical applications of heterocyclic compounds. Studies have shown that metalloporphyrins can catalyze the functionalization of C-H bonds, including hydroxylation, amination, and carbenoid insertion, pointing towards potential synthetic applications in organic chemistry and drug development (Che, Lo, Zhou, & Huang, 2011)[https://consensus.app/papers/functionalisation-saturated-bonds-catalysts-che/0856d66a57f5525abe773a589852ad78/?utm_source=chatgpt]. Such research indicates that compounds like 2-butylbenzofuran-5-amine Hydrochloride could have applications in facilitating or undergoing chemical transformations that are crucial for synthesizing new molecules.
Antioxidant Properties and Chemical Synthesis
Research into the synthesis and antioxidant evaluation of various organic compounds, including isoxazolone derivatives, suggests potential pharmaceutical and therapeutic applications. These studies focus on developing novel synthetic routes and evaluating the biological activity of synthesized compounds, which can offer insights into designing molecules with enhanced biological or chemical properties (Laroum, Boulcina, Bensouici, & Debache, 2019)[https://consensus.app/papers/facile-synthesis-antioxidant-evaluation-laroum/34ba9d6436db5f74a389daf5ebb6a2b5/?utm_source=chatgpt].
Toxicity and Environmental Health
The literature review on the health assessment of polybrominated dibenzo-p-dioxins and dibenzofurans underscores the critical need for understanding the toxicity and environmental health implications of chemical compounds. Similar to this compound, understanding the toxicological profile of these compounds is essential for assessing risks and formulating regulatory policies (Mennear & Lee, 1994)[https://consensus.app/papers/polybrominated-dibenzopdioxins-dibenzofurans-mennear/603b1c3a41475517b24cba73ba0ebfc6/?utm_source=chatgpt].
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-butyl-1-benzofuran-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11;/h5-8H,2-4,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNAECRFGLADHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(O1)C=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431067 | |
Record name | 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526196-90-7 | |
Record name | 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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